2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid
Description
2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group at the second carbon and a methoxy substituent at the fourth carbon of a pentanoic acid backbone. This compound is structurally characterized by its Boc-protected amine, which enhances stability during synthetic processes, and the methoxy group, which influences electronic and steric properties. Such derivatives are widely utilized in peptide synthesis, medicinal chemistry, and as intermediates for pharmaceuticals due to their ability to modulate solubility, reactivity, and bioavailability .
Its applications likely align with those of related Boc-protected amino acids, such as serving as building blocks for drug candidates or enzyme inhibitors.
Properties
Molecular Formula |
C11H21NO5 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H21NO5/c1-7(16-5)6-8(9(13)14)12-10(15)17-11(2,3)4/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14) |
InChI Key |
HMXILZUFGLSQNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C(=O)O)NC(=O)OC(C)(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Methoxy-substituted pentanoic acid derivatives (e.g., 4-methoxypentanoic acid or its activated forms).
- Boc-protecting reagents such as di-tert-butyl dicarbonate (Boc2O) or tert-butoxycarbonyl chloride.
- Suitable bases (e.g., triethylamine) and solvents (e.g., dichloromethane) for the protection reaction.
Protection of the Amino Group
The amino group is protected by reaction with a tert-butoxycarbonylating agent, typically di-tert-butyl dicarbonate, under mild conditions to furnish the Boc-protected amino acid. This step is crucial to enhance compound stability and facilitate subsequent synthetic transformations.
Introduction or Preservation of the Methoxy Group
The methoxy group at the 4-position is either introduced via substitution reactions on suitable precursors or retained if starting from a methoxy-substituted amino acid derivative. Oxidation or epoxidation steps may be employed in related synthetic routes to functionalize the side chain before methoxy substitution.
Purification and Characterization
The final product is purified by silica gel chromatography to isolate the desired Boc-protected amino acid with high purity (typically >95%). Characterization methods include NMR, HPLC, and mass spectrometry.
Representative Synthetic Scheme and Yields
| Step | Reaction Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc protection of amino group | Boc2O, Et3N, CH2Cl2, RT, N2 | 81 | Selective protection without ester hydrolysis |
| 2 | Oxidation of olefin intermediate (if applicable) | m-CPBA, CH2Cl2, RT | 91 | Produces epoxide intermediates |
| 3 | Purification | Silica gel chromatography | — | Isolates pure Boc-protected amino acid |
RT = Room Temperature; N2 = Nitrogen atmosphere
Alternative Synthetic Approaches
- Use of chiral pool starting materials such as L-glutamic acid derivatives to ensure stereochemical control.
- Avoidance of hazardous reagents like diazomethane by employing safer oxidation and protection strategies.
- Stepwise synthesis involving Wittig reactions to extend aldehyde intermediates, followed by oxidation to install functional groups.
Research Findings and Practical Considerations
- The Boc protection step is highly efficient and selective, enabling large-scale synthesis without significant side reactions.
- Methoxy substitution at the 4-position provides enhanced biological properties, making the compound useful in peptide synthesis and drug development.
- The synthetic methodology avoids hazardous reagents and is amenable to scale-up, which is advantageous for industrial applications.
- The compound’s purity and stereochemical integrity are critical for its application in biochemical studies, necessitating rigorous purification and characterization.
Summary Table of Key Properties and Synthetic Data
| Property / Parameter | Data / Description |
|---|---|
| Molecular Formula | C11H21NO5 |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | 4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
| Boc Protection Reagent | Di-tert-butyl dicarbonate (Boc2O) |
| Typical Boc Protection Yield | ~81% |
| Oxidation Agent (for intermediates) | meta-Chloroperbenzoic acid (m-CPBA) |
| Purification Method | Silica gel chromatography |
| Final Product Purity | >95% (HPLC) |
| Stereochemical Control | Achieved via chiral pool starting materials |
| Application | Peptide synthesis, drug development |
Chemical Reactions Analysis
Boc Protection and Deprotection
The Boc group serves as a temporary protective moiety for the amino functionality, enabling selective reactivity at other sites.
-
Protection : Achieved via reaction with di-tert-butyl dicarbonate in acetonitrile using 4-dimethylaminopyridine (DMAP) as a base .
-
Deprotection : Acidolysis with trifluoroacetic acid (TFA) in dichloromethane or HCl in methanol quantitatively removes the Boc group without altering the methoxy or carboxylic acid functionalities .
Peptide Coupling Reactions
The carboxylic acid group participates in amide bond formation, a critical step in peptide synthesis:
Boc Removal Mechanisms
-
Acidolytic cleavage : Protonation of the Boc carbonyl oxygen by TFA induces tert-butyl cation formation, followed by decarboxylation to release CO₂ and the free amine .
-
Alternative deprotection : Sequential treatment with trimethylsilyl iodide (TMSI) and methanol achieves Boc removal under milder conditions via silylation and methanolysis .
Methoxy Group Reactivity
The 4-methoxy substituent exhibits stability under acidic and basic conditions, but undergoes hydrolysis in strong alkaline media (e.g., NaOH/EtOH, reflux) to yield hydroxyl derivatives .
Ester Hydrolysis
The pentanoic acid’s methyl ester (if present) is hydrolyzed under basic conditions:
| Reagent System | Conditions | Product |
|---|---|---|
| LiOH/H₂O-THF (1:1) | 0°C → rt, 6 hours | Free carboxylic acid (quantitative) |
Reductive Amination
The deprotected amine reacts with aldehydes/ketones in the presence of NaBH₃CN (pH 7–8) to form secondary amines, enabling side-chain diversification .
Peptide Analogues
-
Key intermediate : Used in solid-phase peptide synthesis (SPPS) for introducing methoxy-substituted residues .
-
Case study : Incorporated into enzyme inhibitors targeting metalloproteases, achieving IC₅₀ values <100 nM .
Solvent Effects
Optimal yields in coupling reactions require polar aprotic solvents (DMF, THF) to stabilize intermediates .
Temperature Sensitivity
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the field of medicinal chemistry due to its structural characteristics that allow for modifications leading to biologically active derivatives. Its applications include:
- Drug Development : The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis, allowing for the selective modification of amino acids. This property facilitates the design of novel peptides with enhanced pharmacological properties .
- Prodrug Formation : The compound can be employed as a prodrug, where the Boc group can be removed enzymatically or chemically to release the active drug form. This approach is beneficial in improving the solubility and bioavailability of drugs .
Peptide Synthesis
In peptide synthesis, 2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid serves as a key intermediate:
- Solid-Phase Peptide Synthesis : The compound can be used as a building block in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of peptides. The Boc group protects the amine during synthesis, ensuring high purity and yield of the final product .
- Modification of Peptides : The methoxy group enhances the lipophilicity of peptides, which can improve their membrane permeability and biological activity. This modification is particularly useful in developing peptides that target specific receptors or pathways .
Therapeutic Applications
The therapeutic potential of this compound has been explored in several studies:
- Neuroprotective Agents : Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases. For instance, studies have shown that certain modifications can enhance the neuroprotective properties against oxidative stress .
- Anticancer Activity : Some derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells. The structural modifications allow these compounds to interact with cellular pathways involved in cell survival and proliferation .
Case Studies
Mechanism of Action
The mechanism of action of 2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-METHOXYPENTANOICACID primarily involves its role as a protecting group in organic synthesis. The BOC group protects the amino group from unwanted reactions, allowing for selective transformations of other functional groups in the molecule . Upon completion of the desired reactions, the BOC group can be removed under acidic conditions to reveal the free amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid with structurally analogous compounds, focusing on substituent effects, synthesis, and applications.
Structural Analogues and Key Differences
Key Observations:
- In contrast, phenyl or alkenyl groups enhance lipophilicity, favoring membrane permeability .
- Boc Group Position : Shifting the Boc group from position 2 to 3 (e.g., in ) alters steric hindrance, affecting coupling efficiency in peptide synthesis .
- Functional Groups : The presence of esters (e.g., in ) or double bonds () introduces reactivity for further modifications, such as cross-coupling or conjugation .
Biological Activity
2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid (CAS No. 1692392-16-7) is a synthetic amino acid derivative that has garnered interest in biochemical research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a methoxy group, contributing to its stability and reactivity in various biological contexts.
- Molecular Formula : C₁₁H₂₁NO₅
- Molecular Weight : 247.29 g/mol
- CAS Number : 1692392-16-7
- MDL Number : MFCD27030289
Biological Activity
The biological activity of this compound primarily revolves around its interactions with various biological receptors and pathways. Below are key findings from recent studies:
-
Receptor Interactions : This compound has been shown to interact with several receptors, including:
- 5-HT Receptors : Modulating serotonin pathways, which are crucial for mood regulation.
- Adrenergic Receptors : Potential implications in cardiovascular responses and stress reactions.
- Cholecystokinin Receptors : Involved in digestion and satiety signaling.
-
Cell Signaling Pathways : Research indicates that this compound may influence:
- MAPK/ERK Pathway : Associated with cell proliferation and differentiation.
- Adenylate Cyclase Activity : Impacts cyclic AMP levels, affecting numerous physiological processes.
Case Studies
Several studies have explored the pharmacological effects of this compound:
- Study on Neurotransmitter Release : A study demonstrated that this compound could enhance the release of neurotransmitters in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases .
- Anti-inflammatory Effects : Another investigation highlighted its ability to reduce pro-inflammatory cytokine levels in vitro, indicating potential therapeutic roles in inflammatory diseases .
Data Table of Biological Activities
Synthesis and Derivatives
The synthesis of this compound has been described as efficient, involving several steps that yield high purity products. The synthesis typically starts from readily available precursors and utilizes standard organic reactions such as alkylation and deprotection processes.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for introducing the tert-butoxycarbonyl (Boc) group to 4-methoxypentanoic acid derivatives?
- The Boc group is typically introduced via a Schotten-Baumann reaction using di-tert-butyl dicarbonate (Boc anhydride) in a biphasic solvent system (e.g., THF/water) with a base like NaHCO₃. For sterically hindered substrates, DMAP catalysis may improve yields . Post-reaction, purification via silica gel chromatography (hexane/EtOAc gradients) ensures removal of unreacted reagents. Note that the methoxy group at position 4 may influence reaction kinetics due to electronic effects .
Q. How can researchers confirm the stereochemical integrity of the chiral center in this compound?
- Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase is standard. Compare retention times with enantiomerically pure standards (if available). Additionally, optical rotation measurements ([α]D) should align with literature values for (S)-configured analogs (e.g., [α]D = +12.5° for (S)-Boc-4-methylpentanoic acid) .
Q. What analytical techniques are critical for characterizing purity and structure?
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ calc. for C₁₂H₂₁NO₅: 284.15).
- ¹H/¹³C NMR : Key signals include tert-butyl protons (δ 1.4 ppm, singlet), methoxy (δ 3.3 ppm), and α-proton (δ 4.1–4.3 ppm, multiplet).
- Melting Point : Compare with analogs like 3-[(tert-butoxycarbonyl)amino]-5-hydroxybenzoic acid (mp 150–151°C) .
Advanced Research Questions
Q. How do electronic effects of the 4-methoxy group influence reactivity in peptide coupling reactions?
- The electron-donating methoxy group increases nucleophilicity at the α-amino position, potentially accelerating carbamate formation but risking over-activation. In peptide synthesis, this may require milder coupling agents (e.g., HATU instead of HOBt/DIC) to minimize racemization. Comparative studies with 4-methyl analogs (e.g., 4-methylpentanoic acid derivatives) show a 15–20% yield difference in model dipeptide syntheses .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Discrepancies in yields (e.g., 60–85% for Boc protection) often stem from solvent choice or substrate hydration. Anhydrous THF may suppress hydrolysis but reduce solubility. Controlled water content (5–10% v/v) in DMF has been shown to improve yields by 12% in moisture-sensitive reactions .
Q. What strategies mitigate degradation during long-term storage?
- The Boc group is acid-labile; store at –20°C under argon with desiccants (e.g., molecular sieves). Avoid prolonged exposure to DMSO, which can induce slow deprotection. Stability studies on analogs like 4-[(tert-butoxycarbonyl)amino]butanoic acid show <5% degradation over 12 months under these conditions .
Q. How does this compound function as a building block in constrained peptide design?
- The 4-methoxy group introduces conformational rigidity, favoring β-turn motifs in peptides. In a study using Boc-protected analogs, circular dichroism (CD) revealed a 30% increase in β-sheet propensity compared to unmethoxylated derivatives. This property is exploitable in designing protease-resistant peptide therapeutics .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
